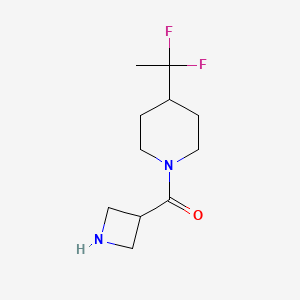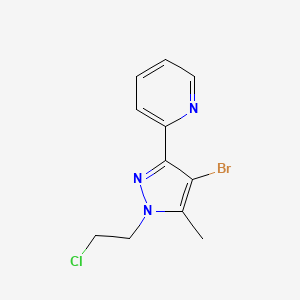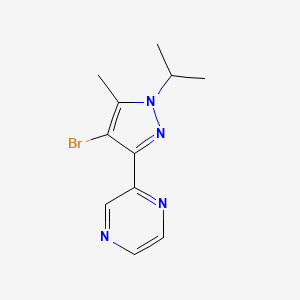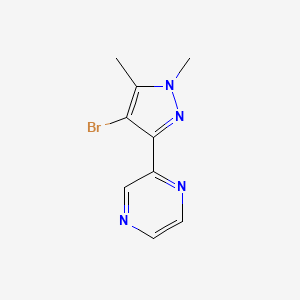
3-氮杂环丁基(4-(1,1-二氟乙基)哌啶-1-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone is characterized by its molecular formula C11H18F2N2O. The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone has a molecular weight of 232.27 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .科学研究应用
临床前分布和疗效预测
一项关于 GDC-0973 的研究表明,该化合物与 3-氮杂环丁基(4-(1,1-二氟乙基)哌啶-1-基)甲苯酮在结构上相关,证明其作为 MAPK/ERK 通路有效且高度选择性的抑制剂。本研究旨在表征 GDC-0973 在临床前物种中的分布,并确定其在抑制肿瘤生长中的疗效,为在临床环境中评估类似化合物提供基础 (Choo 等人,2012 年)。
合成和转化
研究重点是相关 β-内酰胺的不对称合成及其转化为功能化哌嗪和二氮杂环戊烷。这展示了基于氮杂环丁酮的化合物作为合成各种杂环化合物的先驱物的效用,突出了它们在药物合成方法中的多功能性 (Dekeukeleire 等人,2012 年)。
药物发现的高级构建模块
一项研究设计并合成了哌啶、哌嗪和吗啉的基于氮杂环丁烷的同系物,旨在提高这些化合物的构象灵活性和大小,以便用于先导优化计划。这突出了氮杂环丁酮衍生物作为药物化学中宝贵构建模块在开发新治疗剂中的作用 (Feskov 等人,2019 年)。
抗菌活性
对 2,4-二氟苯基(哌啶-4-基)甲苯酮肟衍生物的研究表明其具有潜在的抗菌活性。该研究合成了新化合物并对其进行了表征,评估了它们的体外抗菌和抗真菌活性,确定了几种具有良好抗菌特性的化合物 (Mallesha 和 Mohana,2014 年)。
安全和危害
属性
IUPAC Name |
azetidin-3-yl-[4-(1,1-difluoroethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c1-11(12,13)9-2-4-15(5-3-9)10(16)8-6-14-7-8/h8-9,14H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPWITFTOIIPJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2CNC2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














